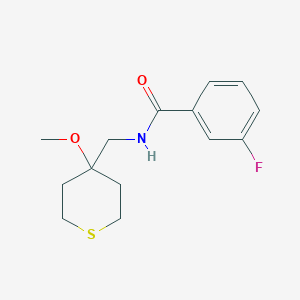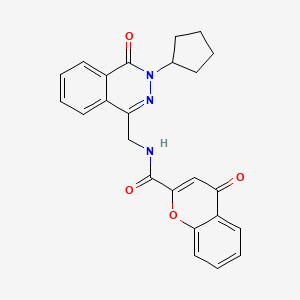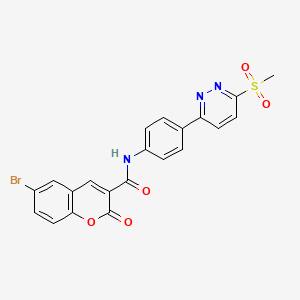
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide” is a chemical compound with the molecular formula C20H14FN3O2S2 . It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .
Molecular Structure Analysis
The thiazole ring in the molecule contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Applications De Recherche Scientifique
Antibacterial Applications
Thiazole derivatives, including compounds like N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide, have shown promising antibacterial properties. The presence of the thiazole ring can contribute to the compound’s ability to inhibit bacterial growth. The specific substituents on the thiazole ring can significantly affect the compound’s efficacy against various bacterial strains .
Antifungal Efficacy
Similar to their antibacterial properties, thiazole compounds also exhibit antifungal activity. The structural configuration of these molecules allows them to interact with fungal cell components, disrupting growth and replication. This makes them valuable in the development of new antifungal agents .
Anti-Inflammatory Potential
The anti-inflammatory properties of thiazole derivatives are well-documented. They can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases. Research into specific derivatives like N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-phenylmethanesulfonamide could yield new insights into their mechanism of action .
Anticancer Activity
Thiazole derivatives are being explored for their potential in cancer therapy. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells is of particular interest. The compound may be useful in designing molecules that target specific cancer cell lines .
Antitubercular Properties
Given the ongoing challenge of tuberculosis, thiazole derivatives that can act against Mycobacterium tuberculosis are of significant interest. The structural diversity of thiazole compounds allows for the synthesis of derivatives that could be potent antitubercular agents .
Antidiabetic Effects
Thiazole derivatives have been investigated for their antidiabetic effects, particularly in the modulation of enzymes involved in glucose metabolism. By altering the activity of these enzymes, thiazole compounds could help regulate blood sugar levels, offering a potential therapeutic avenue for diabetes management .
Propriétés
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S2/c23-19-12-6-4-10-17(19)22-24-21(14-28-22)18-11-5-7-13-20(18)25-29(26,27)15-16-8-2-1-3-9-16/h1-14,25H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLLQCCGVACEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2892428.png)
![N-[(1-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2892429.png)



![(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2892435.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2892437.png)

![[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol](/img/structure/B2892439.png)
![2,2-Difluorospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2892443.png)
![2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2892444.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2892449.png)